molecular formula C19H16N4O2 B4895164 methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate

methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate

Cat. No. B4895164
M. Wt: 332.4 g/mol
InChI Key: BJEPDEGXPSLREX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMB is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate also inhibits the activity of various enzymes, including COX-2 and iNOS. These mechanisms contribute to the anti-cancer and anti-inflammatory effects of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate.
Biochemical and Physiological Effects
methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of pro-inflammatory cytokine and chemokine production. methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate also exhibits antimicrobial activity, inhibiting the growth of various bacterial and fungal strains. Additionally, methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate in lab experiments is its low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is the limited availability of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate, which may hinder its use in large-scale experiments.

Future Directions

For the study of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate include further optimization of its synthesis method to increase yield and purity, as well as the development of novel derivatives with improved anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to elucidate the exact mechanisms of action of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate and its derivatives, as well as their potential applications in other areas of medicine.

Synthesis Methods

Methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has been synthesized through various methods, including the reaction of 2-aminomethyl benzimidazole with 3-(1H-pyrazol-3-yl)phenylboronic acid, followed by esterification with methyl chloroformate. Another method involves the reaction of 2-aminomethyl benzimidazole with 3-(1H-pyrazol-3-yl)phenylacetic acid, followed by esterification with methyl chloroformate. The synthesis of methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

Methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has shown potential applications in medicinal chemistry, particularly in the treatment of cancer and inflammation. Studies have shown that methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

properties

IUPAC Name

methyl 1-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-23-17-7-6-14(19(24)25-2)11-16(17)21-18(23)13-5-3-4-12(10-13)15-8-9-20-22-15/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPDEGXPSLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate

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